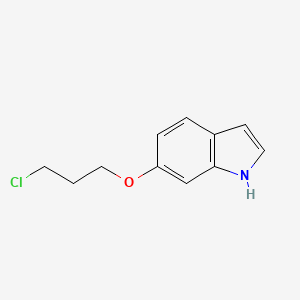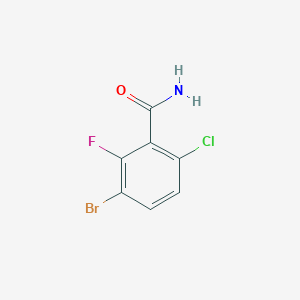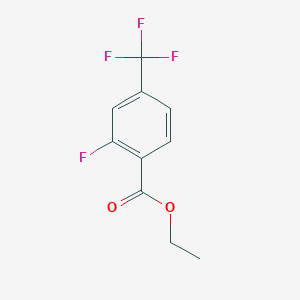
2-(3,5-Dichlorophenyl)-1,3-dioxolane
Overview
Description
2-(3,5-Dichlorophenyl)-1,3-dioxolane, also known as DCDL, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the family of dioxolane derivatives and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 2-(3,5-Dichlorophenyl)-1,3-dioxolane is not fully understood, but it is believed to act as a nucleophilic catalyst due to the presence of the dioxolane ring. It can also act as a chiral auxiliary in asymmetric synthesis, where it can induce chirality in the reaction products.
Biochemical and Physiological Effects:
2-(3,5-Dichlorophenyl)-1,3-dioxolane has been shown to exhibit antibacterial and antifungal activity against a range of microorganisms. It has also been investigated for its potential anticancer properties, with studies showing that it can inhibit the growth of cancer cells. However, further research is needed to fully understand the biochemical and physiological effects of 2-(3,5-Dichlorophenyl)-1,3-dioxolane.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(3,5-Dichlorophenyl)-1,3-dioxolane in lab experiments is its high reactivity, which makes it a useful reagent in organic synthesis. It is also relatively easy to synthesize and purify. However, one limitation is that it can be toxic and should be handled with care.
Future Directions
There are several future directions for research on 2-(3,5-Dichlorophenyl)-1,3-dioxolane. One area of interest is its potential as a chiral auxiliary in asymmetric synthesis, where it can be used to induce chirality in the reaction products. Another area of research is its potential as an anticancer agent, with studies focusing on its mechanism of action and its effectiveness against different types of cancer cells. Additionally, 2-(3,5-Dichlorophenyl)-1,3-dioxolane can be used as a starting material for the synthesis of other biologically active molecules, and its potential in this area should be further explored.
Scientific Research Applications
2-(3,5-Dichlorophenyl)-1,3-dioxolane has been widely used in scientific research as a precursor for the synthesis of other compounds. It has also been used as a reagent in organic synthesis and as a starting material for the preparation of biologically active molecules. 2-(3,5-Dichlorophenyl)-1,3-dioxolane has been investigated for its antibacterial, antifungal, and antitumor properties, and its potential as a chiral auxiliary has also been explored.
properties
IUPAC Name |
2-(3,5-dichlorophenyl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c10-7-3-6(4-8(11)5-7)9-12-1-2-13-9/h3-5,9H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRZJWJFXHKWJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dichlorophenyl)-1,3-dioxolane | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


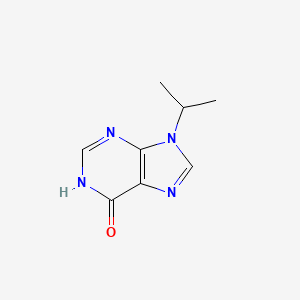
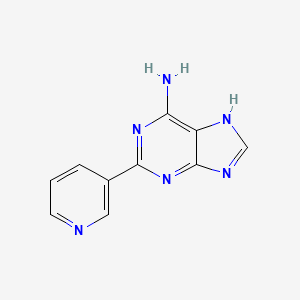

![3-Pyridinecarboxylic acid, 2-[(1-ethyl-2-methyl-1H-indol-3-yl)carbonyl]-](/img/structure/B3357020.png)
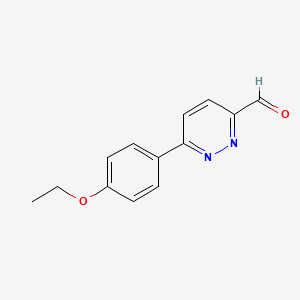
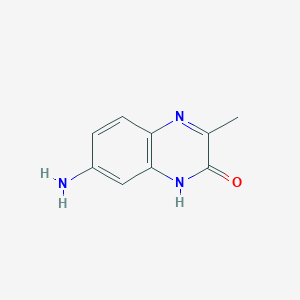

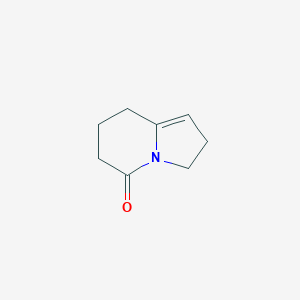
![N-[(4-bromophenyl)methyl]cyclohexanamine](/img/structure/B3357044.png)
![1-[5-(Methoxymethyl)-2-methylfuran-3-yl]ethan-1-one](/img/structure/B3357046.png)
